molecular formula C₁₀H₁₂D₃N₃O₄ B1140536 5-Methyl-2'-deoxy Cytidine-d3 CAS No. 1160707-78-7

5-Methyl-2'-deoxy Cytidine-d3

Cat. No. B1140536
M. Wt: 244.26
InChI Key:
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Description

Synthesis Analysis

5-Me-dC can undergo transformations through chemical reactions, such as being converted into 5-formyl-2'-deoxycytidine (5-CHO-dC) under specific conditions like gamma-irradiation or treatment with Fenton-type reagents, suggesting its susceptibility to oxidative stress in cells (Murata‐Kamiya et al., 1999). Furthermore, the synthesis of related compounds, such as 2'-deoxy-2',2'-difluorocytidine and 2'-deoxy-2'-methylenecytidine, demonstrates the potential for generating potent inhibitors of biological processes like ribonucleotide reductase, showcasing the chemical versatility and potential therapeutic applications of modified nucleosides (Baker et al., 1991).

Scientific Research Applications

  • DNA Oxidation Processes

    5-Methyl-2'-deoxy Cytidine plays a critical role in gene regulation as an epigenetic signal. Its oxidation products are involved in both DNA demethylation processes and DNA damage. A study by Bucher et al. (2014) highlighted the photochemical production of the 5-methyl-2'-deoxycytidine radical cation, which is important for understanding DNA oxidation mechanisms (Bucher et al., 2014).

  • DNA Methylation Assessment

    Friso et al. (2002) developed a method for the quantitative determination of 5-methyl-2'-deoxycytidine in human DNA, demonstrating the importance of this compound in understanding DNA methylation, a key epigenetic modification (Friso et al., 2002).

  • Epigenetic Remodeling in Cancer Treatment

    Murgo (2005) discussed the use of cytidine analogs, like 5-aza-2'-deoxycytidine, as DNA methyltransferase inhibitors in cancer therapy. These inhibitors are vital for epigenetic remodeling, which is crucial for reactivating gene expression in cancer cells (Murgo, 2005).

  • Mechanisms of DNA Methylation Inhibitors

    Champion et al. (2010) provided insights into the inhibition of DNA methyltransferases by zebularine, another cytidine analog. Understanding these mechanisms is essential for developing new treatments targeting DNA methylation in diseases (Champion et al., 2010).

  • DNA Methylation in Human Diseases

    Zhang et al. (2019) established a method for detecting cytidine modifications in human urine, which could serve as a non-invasive diagnostic tool for various diseases, highlighting the clinical significance of 5-methyl-2'-deoxycytidine (Zhang et al., 2019).

  • Role in Genetic Mutagenesis

    Jackson-Grusby et al. (1997) explored the mutagenic effects of the cytosine analog 5-aza-2'-deoxycytidine, used in clinical settings for reactivating silenced genes. Understanding its mutagenic mechanism is crucial for optimizing its therapeutic use (Jackson-Grusby et al., 1997).

Safety And Hazards

Unfortunately, I couldn’t find specific information on the safety and hazards of 5-Methyl-2’-deoxy Cytidine-d3 from the web search results.


Future Directions

5-Methyl-2’-deoxy Cytidine-d3 is used in various research areas. For instance, stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner2. It can also be used as a chemical reference for chemical identification, qualitative, quantitative, detection, etc2.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or conduct further research for comprehensive and personalized advice.


properties

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)11)8-2-6(15)7(4-14)17-8/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16)/t6-,7+,8+/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCHPKXVUGJYGU-BXKFBODDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2'-deoxy Cytidine-d3

Citations

For This Compound
2
Citations
BV Hlaváčková - 2021 - is.muni.cz
Lidé jsou denně vystavováni celé řadě expozomových faktorů, které mohou mít vliv na epigenetické mechanismy. Patří mezi ně expozice těžkým kovům, pesticidům, tabákovému kouři, …
Number of citations: 2 is.muni.cz
Y Li, M Xue, X Deng, L Dong, L Ren, L Han, C Li, J Xue… - Cell Stem Cell, 2023 - cell.com
TET2 is recurrently mutated in acute myeloid leukemia (AML) and its deficiency promotes leukemogenesis (driven by aggressive oncogenic mutations) and enhances leukemia stem …
Number of citations: 1 www.cell.com

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